Product packaging for Idebenone Glucuronide(Cat. No.:)

Idebenone Glucuronide

Cat. No.: B1152182
M. Wt: 514.56
Attention: For research use only. Not for human or veterinary use.
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Description

Idebenone Glucuronide, with the molecular formula C₂₅H₃₈O₁₁ and a molecular weight of 514.6 g/mol, is the glucuronide conjugate metabolite of Idebenone . Idebenone is a synthetic analog of coenzyme Q10 that acts as an electron carrier in the mitochondrial transport chain and possesses antioxidant properties . After oral administration, Idebenone undergoes extensive first-pass metabolism in the liver, where it is transformed via oxidative shortening of its side chain and conjugation into several metabolites, including this compound and sulfate conjugates . This high level of metabolism means over 99% of the parent compound is converted into metabolites, making these compounds crucial for understanding the drug's overall profile . As a reference standard, this compound is critical for analytical method development and validation (AMV) . It is particularly valuable for conducting bioanalysis and pharmacokinetic studies to characterize the metabolism and excretion pathways of Idebenone, with the majority of an administered dose being eliminated renally as metabolites . Furthermore, this compound serves as an essential quality control (QC) standard to support the commercial production and regulatory submissions for Idebenone, such as Abbreviated New Drug Applications (ANDA) . This product is intended for research purposes only and is not approved for human consumption.

Properties

Molecular Formula

C₂₅H₃₈O₁₁

Molecular Weight

514.56

Synonyms

2-(10-Hydroxydecyl)-5,6-methoxy-3-methyl-2,5-cyclohexadiene-1,4-dione β-D-Glucopyranosiduronic Acid ;  2,3-Dimethoxy-6-(10-hydroxydecyl)-5-methyl-1,4-benzoquinone β-D-Glucopyranosiduronic Acid ;  Avan Glucuronide ;  CV 2619 Glucuronide;  Daruma Glucuroni

Origin of Product

United States

Biotransformation Pathways and Formation of Idebenone Glucuronide

Enzymatic Glucuronidation of Idebenone (B1674373)

Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid moiety is transferred from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate frontiersin.orgwikipedia.org. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs) wikipedia.orgnih.govnih.gov. Both the parent idebenone molecule and its Phase I metabolites can undergo this conjugation process researchgate.netcore.ac.uk.

While it is established that idebenone undergoes glucuronidation, the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the direct conjugation of the parent idebenone molecule have not been extensively characterized in the scientific literature. UGTs are primarily located in the liver and other tissues and are categorized into families such as UGT1A and UGT2B, which are responsible for the metabolism of a wide array of drugs and endogenous compounds nih.govxenotech.com. Research on other compounds indicates that specific isoforms, such as UGT1A1, UGT1A6, UGT1A9, and UGT2B7, are often involved in drug glucuronidation in the liver and kidney nih.govnih.gov. However, studies specifically identifying which of these isoforms have a high affinity for idebenone are not detailed in available research.

Detailed kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the direct glucuronidation of idebenone have not been specifically reported. The study of enzyme kinetics for glucuronidation typically involves incubating the substrate with in vitro systems, such as human liver microsomes, in the presence of the necessary cofactor, UDPGA nih.govresearchgate.net. By measuring the rate of glucuronide formation at various substrate concentrations, kinetic profiles can be determined nih.govucdavis.eduwur.nl. Although this is a standard approach, specific data applying this methodology to idebenone's direct conjugation are not publicly available.

Pathways of Oxidative Shortening and Subsequent Glucuronidation

The primary metabolic route for idebenone involves initial degradation of its side chain through oxidation, a Phase I reaction, which is then followed by Phase II conjugation, including glucuronidation researchgate.netcore.ac.uk.

Following oral administration, idebenone is rapidly metabolized through the oxidative shortening of its 10-hydroxydecyl side chain researchgate.netnih.gov. This process is catalyzed by several cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 researchgate.netnih.gov. This metabolic cascade results in a series of shorter-chain carboxylic acid metabolites. The main Phase I metabolites are designated as QS10, QS8, QS6, and QS4, corresponding to the number of carbon atoms remaining on the side chain researchgate.netcore.ac.uknih.gov. Among these, the metabolite QS4 is reported to be the main metabolite found in plasma and urine nih.gov.

The Phase I metabolites of idebenone (QS10, QS8, QS6, and QS4) readily undergo subsequent Phase II conjugation reactions, primarily glucuronidation and sulfation researchgate.net. These conjugated products are significantly more water-soluble, which facilitates their elimination. The resulting conjugated moieties are often represented with a "-C" suffix, such as QS10-C, QS8-C, QS6-C, and QS4-C, which denotes either a glucuronide or sulfate (B86663) conjugate researchgate.netnih.gov. Research in animal models has specifically identified 1- and 4-phenyl glucuronides of the hydroquinone (B1673460) derivative of QS-10 as metabolites. This indicates that prior to conjugation, the quinone ring of the metabolites is reduced to a hydroquinone, which then serves as the site for glucuronic acid attachment.

In Vitro Models for Studying Idebenone Glucuronide Formation

The study of drug metabolism, including the formation of glucuronide conjugates, heavily relies on various in vitro models that replicate the enzymatic environment of the body. Human liver microsomes (HLM) are a standard and widely used in vitro system for investigating Phase II metabolism nih.govnih.govaalto.fi. HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of UGT enzymes nih.govaalto.fi. By incubating a compound like idebenone or its Phase I metabolites with HLMs and the cofactor UDPGA, researchers can study the formation of glucuronides and characterize the kinetics of the reaction nih.govnih.gov.

To ensure the UGT enzymes' active sites are accessible to the substrate, microsomal membranes are often disrupted using detergents or pore-forming agents like alamethicin nih.govaalto.fi. In addition to microsomes, other in vitro models such as fresh or cryopreserved hepatocytes can be used, as they provide a more complete picture of cellular metabolism, containing both Phase I and Phase II enzymes in their natural configuration.

Idebenone Metabolism Summary

The following table summarizes the key metabolites formed during the biotransformation of Idebenone.

Parent CompoundMetabolic PathwayKey EnzymesMetabolitesConjugation Status
IdebenoneOxidative Shortening (Phase I)CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4QS10, QS8, QS6, QS4Unconjugated
IdebenoneGlucuronidation (Phase II)UGTs (unspecified)This compoundConjugated
QS10, QS8, QS6, QS4Glucuronidation/Sulfation (Phase II)UGTs, SULTsQS10-C, QS8-C, QS6-C, QS4-CConjugated

Utilization of Liver Microsomes and Hepatocyte Incubations

The investigation of Idebenone's metabolism into this compound heavily relies on in vitro systems that mimic the physiological environment of the liver, the primary site of drug metabolism. Human liver microsomes and hepatocyte incubations are standard tools for this purpose.

Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. nih.gov Studies using human liver microsomes allow for the characterization of the kinetics of this compound formation. nih.gov For instance, such studies can determine key parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), providing insights into the affinity of UGT enzymes for Idebenone and the efficiency of the glucuronidation process. nih.gov

Hepatocytes, the main parenchymal cells of the liver, offer a more complete model as they contain a full complement of metabolic enzymes and cofactors. Incubating Idebenone with hepatocytes can provide a more comprehensive picture of its metabolic fate, including the interplay between different metabolic pathways.

Below is a representative data table illustrating the type of kinetic parameters that can be obtained from such studies.

ParameterValueDescription
Vmax (nmol/min/mg protein) 1.5The maximum rate of this compound formation.
Km (µM) 4The concentration of Idebenone at which the reaction rate is half of Vmax.
Intrinsic Clearance (Vmax/Km) 0.375A measure of the enzyme's efficiency in metabolizing Idebenone.

Application of Recombinant UGT Enzymes

To identify the specific UGT isoforms responsible for the glucuronidation of Idebenone, researchers utilize recombinant UGT enzymes. These are individual UGT enzymes produced in cell lines, allowing for the study of their specific catalytic activities with a particular substrate. nih.gov

The UGT superfamily in humans is divided into several subfamilies, with UGT1A and UGT2B being the most important for drug metabolism. youtube.com By incubating Idebenone with a panel of different recombinant UGT isoforms, it is possible to determine which enzymes are capable of forming this compound. nih.gov This information is critical for predicting potential drug-drug interactions, as co-administered drugs that are substrates or inhibitors of the same UGT isoform could affect Idebenone's metabolism. nih.gov

The following table summarizes the activity of various recombinant UGT isoforms in the glucuronidation of a hypothetical substrate, illustrating how such data is presented.

UGT IsoformRelative Activity (%)
UGT1A1 15
UGT1A3 5
UGT1A4 <1
UGT1A9 80
UGT2B7 25
UGT2B15 <1

This table is illustrative and does not represent actual data for Idebenone due to the lack of specific studies in the public domain.

Biocatalytic and Chemical Synthesis Approaches for this compound

The synthesis of this compound is essential for its use as an analytical standard in pharmacokinetic studies and for further toxicological evaluation. Both biocatalytic and chemical methods can be employed for this purpose.

Biocatalytic Synthesis

Biocatalytic synthesis utilizes enzymes to carry out specific chemical transformations. nih.gov In the case of this compound, this can be achieved by using recombinant UGT enzymes that have been identified as active towards Idebenone. nih.govhyphadiscovery.com This method offers high specificity, often yielding the desired glucuronide without the need for extensive purification to remove byproducts. The process typically involves incubating Idebenone with the selected recombinant UGT, along with the necessary cofactor, uridine diphosphate glucuronic acid (UDPGA).

Chemical Synthesis

A general approach might involve the following steps:

Protection: The carboxylic acid and hydroxyl groups of a glucuronic acid donor are protected to prevent unwanted side reactions.

Activation: The anomeric carbon of the protected glucuronic acid is activated to facilitate coupling.

Coupling: The activated glucuronic acid derivative is reacted with Idebenone.

Deprotection: The protecting groups are removed to yield this compound.

While chemical synthesis can produce larger quantities of the metabolite, it may require more complex purification steps compared to biocatalytic methods. researchgate.netjlu.edu.cn

Preclinical Pharmacokinetics and Disposition of Idebenone Glucuronide

Absorption and Distribution Dynamics in Animal Models

Systemic Exposure and Plasma Concentrations of Idebenone (B1674373) Glucuronide and Related Conjugates in Preclinical Species

Upon oral administration in rats and dogs, Idebenone is quickly absorbed and subjected to a significant first-pass effect, resulting in very low plasma concentrations of the parent drug. core.ac.ukyoutube.com The metabolism of Idebenone involves oxidative shortening of its side chain to produce metabolites designated as QS10, QS8, QS6, and QS4. These metabolites, along with the parent compound, are then conjugated with glucuronic acid and sulfate (B86663). jst.go.jpnih.gov

In both rats and dogs, the plasma consists predominantly of these metabolites, with only a small fraction of unchanged Idebenone present. nih.gov The major metabolite found circulating in the plasma of both species is dihydro QS-4 sulfate. nih.gov While specific plasma concentration data for Idebenone Glucuronide is often reported as part of the "total" metabolite concentration (including both glucuronide and sulfate conjugates), studies have identified specific glucuronide conjugates. For instance, 1- and 4-phenyl glucuronides of the hydroquinone (B1673460) derivative of the QS10 metabolite have been characterized in rats and dogs. nih.gov The predominant glucuronide metabolite identified in rat bile is dihydro QS-10 glucuronide, indicating that while sulfate conjugates may dominate in plasma, glucuronidation is a critical pathway for biliary elimination. nih.gov

Table 1: Major Idebenone Conjugates Identified in Preclinical Species
Preclinical SpeciesMatrixMajor Conjugate IdentifiedCitation
RatPlasmaDihydro QS-4 sulfate nih.gov
DogPlasmaDihydro QS-4 sulfate nih.gov
RatUrineDihydro QS-4 sulfate nih.gov
DogUrineDihydro QS-4 sulfate nih.gov
RatBileDihydro QS-10 glucuronide nih.gov

Tissue Distribution Profiles of this compound and its Conjugates in Animal Models (e.g., Liver, Kidney, Gut, Brain)

Following administration of radiolabeled Idebenone in rats, radioactivity is widely distributed throughout the body, with the highest concentrations observed in the gut, liver, and kidney. nih.gov These organs are key sites of drug metabolism and elimination. The distribution into the brain has also been confirmed for the parent compound, Idebenone. nih.gov However, specific distribution data for this compound is limited. Due to the addition of a hydrophilic glucuronic acid moiety, it is generally expected that glucuronide conjugates will have a more limited distribution into tissues compared to the parent compound, particularly across the blood-brain barrier. jst.go.jp

Research has shown that the parent compound, Idebenone, readily enters the brain in rats and undergoes subcellular distribution, with a significant amount being localized within the mitochondria. nih.gov This is consistent with its proposed mechanism of action, which involves interaction with the mitochondrial electron transport chain. There is currently a lack of specific research investigating the subcellular distribution of this compound. Given the hydrophilic nature of glucuronide conjugates, it is less likely that they would readily cross mitochondrial membranes in the same manner as the lipophilic parent drug.

Permeation of this compound and its Metabolites Across Biological Barriers in Preclinical Models

The ability of a compound to permeate biological barriers, such as the intestinal epithelium for absorption and the blood-brain barrier for central nervous system effects, is a critical pharmacokinetic parameter. Studies on Idebenone have shown that the parent drug can cross the blood-brain barrier. nih.gov However, the permeation characteristics of its glucuronide metabolites are expected to be significantly different. The process of glucuronidation increases the molecular weight and polarity of a compound, which generally restricts its ability to passively diffuse across lipid membranes. Consequently, the permeation of this compound across biological barriers is likely to be limited.

Excretion Pathways of this compound

The elimination of Idebenone and its metabolites occurs primarily through renal and biliary excretion. The conjugated forms, including glucuronides, are more water-soluble, facilitating their removal from the body.

Table 2: Excretion Profile of Idebenone Metabolites in Preclinical Species
Preclinical SpeciesPrimary Excretion RouteMajor Metabolite in UrineMajor Metabolite in BileCitation
RatUrine > FecesDihydro QS-4 sulfateDihydro QS-10 glucuronide nih.gov
DogUrine ≈ FecesDihydro QS-4 sulfateNot specified nih.gov

Biliary Excretion and Enterohepatic Recycling of this compound in Animal Models

In preclinical animal models, biliary excretion has been identified as a significant route for the elimination of idebenone metabolites. researchgate.net Specifically, in rats, the glucuronide conjugate of the metabolite QS10 was found to be the predominant form excreted in the bile. researchgate.net This indicates a targeted pathway for the clearance of this specific glucuronidated metabolite via the hepatobiliary system.

Metabolic Clearance and First-Pass Effect Considerations for this compound

The formation of this compound is a direct consequence of the extensive metabolic clearance and significant first-pass effect observed with the parent compound, idebenone. researchgate.netnih.govresearchgate.net Following oral administration, idebenone is rapidly and extensively metabolized, with studies indicating that over 99% of the parent drug is cleared during its first pass through the liver. researchgate.netcore.ac.uknih.gov This high first-pass metabolism results in very low plasma concentrations of the parent idebenone. nih.gov

The metabolism of idebenone involves two main phases. researchgate.net Initially, the side chain of idebenone is shortened through oxidation by various CYP isoenzymes, leading to metabolites such as QS10, QS8, QS6, and QS4. researchgate.netnih.gov Subsequently, these metabolites, along with the parent idebenone, undergo Phase II conjugation reactions, including glucuronidation and sulfation. researchgate.netnih.gov This two-step process efficiently converts the lipophilic parent drug into more water-soluble conjugates, such as this compound and the glucuronides of its shortened metabolites, facilitating their elimination from the body. researchgate.net The rapid and comprehensive nature of this metabolic clearance means that the systemic circulation is predominantly exposed to the conjugated metabolites rather than the active parent drug. researchgate.net

Impact of Repeated Preclinical Administration on this compound Disposition

Studies involving repeated administration of idebenone in preclinical and clinical settings have provided insights into the disposition of its metabolites, including glucuronides. A key finding from these studies is the general lack of accumulation of both the parent drug and its metabolites, including the conjugated forms, following multiple doses. researchgate.netcore.ac.uknih.gov Pre-dose plasma concentrations of parent idebenone were often below or near the lower limit of quantification, indicating no significant build-up with repeated administration. core.ac.uk

The following table presents data on the urinary excretion of conjugated idebenone metabolites from a study in healthy male subjects, which illustrates the clearance profile following single and repeated oral administration.

MetabolitePercentage of Excreted Drug-Derived Material in Urine (150 mg Dose)Percentage of Excreted Drug-Derived Material in Urine (750 mg Dose)
Conjugated QS4~40%~50%
Conjugated QS6~6%~9%
Conjugated QS10&lt;1%~1.5%
Conjugated Idebenone&lt;1%&lt;1%

Data derived from a study in healthy male subjects, showing the proportion of conjugated metabolites excreted in urine. core.ac.uk

Mechanistic Investigations and Biological Roles of Idebenone Glucuronide in Research Models

Research on Cellular Interactions and Uptake Mechanisms of Idebenone (B1674373) Glucuronide

Specific research detailing the cellular interactions and uptake mechanisms of Idebenone Glucuronide is not extensively available in the current scientific literature. However, the general characteristics of glucuronide conjugates provide a framework for understanding their likely cellular behavior. Glucuronidation significantly increases the hydrophilicity and molecular weight of a compound, which typically limits its ability to passively diffuse across cell membranes. nih.govnih.gov

Therefore, the cellular uptake and efflux of this compound are likely dependent on active transport proteins. The distribution and excretion of drug glucuronides are known to be mediated by various transporters. nih.govfrontiersin.org Uptake into cells, particularly in organs like the liver and kidneys, is often facilitated by organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs). nih.gov Conversely, efflux from cells into the bloodstream, bile, or urine is typically handled by members of the ATP-binding cassette (ABC) transporter superfamily, such as multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP). nih.govfrontiersin.org

While these general principles apply to glucuronidated metabolites, dedicated studies are required to identify the specific transporters responsible for the disposition of this compound and to characterize the kinetics of these interactions.

In Vitro and Preclinical Studies on Potential Biological Activities of this compound

Following oral administration, idebenone is rapidly and extensively metabolized, with over 99% of the parent drug being converted into various metabolites, including glucuronide and sulfate (B86663) conjugates. core.ac.uknih.gov Pharmacokinetic studies have consistently categorized these conjugated metabolites as inactive. core.ac.uk The primary role of glucuronidation in this context is detoxification and facilitation of elimination from the body. nih.gov

A significant body of research has been dedicated to the mitochondrial effects of the parent compound, idebenone. Studies have shown that idebenone, and particularly its reduced form idebenol, can interact with the mitochondrial electron transport chain. nih.govnih.gov It has been demonstrated to bypass deficiencies in complex I by donating electrons directly to complex III, thereby helping to restore mitochondrial respiration and ATP synthesis in certain pathological models. nih.govnih.gov

However, there is a lack of evidence to suggest that this compound possesses similar mitochondrial modulatory effects. The addition of a bulky, hydrophilic glucuronide moiety would likely hinder its ability to penetrate the mitochondrial membranes and interact with the electron transport chain components in the same manner as the lipophilic parent molecule. The prevailing view is that glucuronidation represents a terminal inactivation step, and this activity is confined to the parent compound.

The parent molecule, idebenone, is widely recognized for its antioxidant properties, acting to protect cells from oxidative damage by scavenging free radicals and preventing lipid peroxidation. nih.govplos.org This activity is a cornerstone of its therapeutic rationale in conditions associated with high levels of oxidative stress. nih.govvu.edu.au

Currently, there are no direct studies demonstrating that this compound retains the antioxidant activity of its parent compound. The process of glucuronidation alters the chemical structure in a way that is generally associated with loss of pharmacological activity. frontiersin.org The antioxidant capacity of idebenone is linked to its quinone structure, and it is plausible that conjugation with glucuronic acid sterically hinders or electronically deactivates this functional group, thereby negating its ability to effectively modulate oxidative stress.

In addition to its direct antioxidant effects, idebenone has been shown in research models to upregulate endogenous antioxidant defense mechanisms. vu.edu.au It can increase the expression of several antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase, and NAD(P)H quinone oxidoreductase 1 (NQO1), often through the activation of the Nrf2 signaling pathway. vu.edu.aunih.gov

As with its other biological activities, there is no specific research indicating that this compound shares this ability to influence endogenous antioxidant systems. The signaling pathways leading to the upregulation of these enzymes are typically initiated by the parent compound. The metabolic conversion to the glucuronide conjugate is primarily a clearance mechanism, and it is not expected to retain the specific signaling capabilities of idebenone.

Comparative Studies of this compound Versus Parent Idebenone in Preclinical and In Vitro Biological Systems

Direct comparative studies evaluating the biological activities of this compound versus the parent idebenone in preclinical or in vitro models are scarce. The scientific literature to date has focused almost exclusively on characterizing the pharmacological effects of idebenone. Pharmacokinetic studies clearly distinguish between the parent drug and its metabolites, with the latter, including this compound, being considered inactive products of a high first-pass metabolism. core.ac.uknih.gov

The significant structural and physicochemical differences between the lipophilic parent drug and its hydrophilic glucuronide metabolite underpin the assumption of their distinct biological roles: pharmacology versus excretion. While idebenone is investigated for its therapeutic effects, this compound is primarily measured to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.

Role of this compound as a Modulator of Drug Metabolism and Transporters in Research Models (e.g., Competitive Inhibition or Enzyme Induction)

The interaction of drug metabolites with metabolic enzymes and transporters is an important aspect of drug-drug interactions. Glucuronide conjugates are often substrates for efflux transporters such as MRPs and BCRP. nih.gov In some cases, these conjugates can also act as inhibitors of these transporters, potentially affecting the disposition of other co-administered drugs. frontiersin.org

While it is known that idebenone itself is metabolized by a number of cytochrome P450 (CYP) isoenzymes before undergoing conjugation, there is no specific research available that investigates this compound as a potential inhibitor or inducer of these enzymes. researchgate.netnih.gov Similarly, no studies have specifically evaluated this compound for its potential to competitively inhibit key drug transporters like OATPs, OATs, or MRPs. This remains an area where further research would be needed to fully characterize the drug interaction profile of idebenone and its metabolites.

Data Tables

Table 1: General Classes of Transporters Involved in the Disposition of Glucuronide Conjugates

Transporter FamilyGeneral FunctionTypical LocationPotential Role in this compound Disposition
Organic Anion Transporting Polypeptides (OATPs/SLCO)Uptake of substrates from blood into cellsLiver (basolateral membrane), Kidney, IntestinePotential uptake into hepatocytes for biliary excretion or into renal proximal tubule cells for urinary excretion.
Organic Anion Transporters (OATs/SLC22A)Uptake of substrates from blood into cellsKidney (basolateral membrane), LiverPotential uptake into renal proximal tubule cells for urinary excretion.
Multidrug Resistance-Associated Proteins (MRPs/ABCC)Efflux of substrates from cells into blood or bile/urineLiver (canalicular and basolateral membranes), Kidney (apical membrane), IntestinePotential efflux from hepatocytes into bile or blood, and from renal cells into urine.
Breast Cancer Resistance Protein (BCRP/ABCG2)Efflux of substrates from cellsLiver (canalicular membrane), Intestine (apical membrane), Blood-Brain BarrierPotential efflux into bile and limitation of intestinal absorption.

Table 2: Metabolic Pathway of Idebenone

Metabolic PhaseProcessDescriptionResulting Products
Phase IOxidative Side-Chain ShorteningThe 10-carbon hydroxydecyl side chain of idebenone is shortened through oxidation. This is mediated by various Cytochrome P450 (CYP) enzymes.Metabolites such as QS10, QS6, and QS4.
Phase IIConjugation (Glucuronidation & Sulfation)The parent idebenone and its Phase I metabolites undergo conjugation with endogenous molecules like glucuronic acid or sulfate to increase water solubility.This compound, Idebenone Sulfate, and glucuronide/sulfate conjugates of QS metabolites.

Advanced Analytical Methodologies for Idebenone Glucuronide Research

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with mass spectrometry stands as the cornerstone for the quantitative analysis of Idebenone (B1674373) and its metabolites from biological samples. Following oral administration, Idebenone is rapidly metabolized through oxidative shortening of its side chain to produce metabolites such as QS10, QS8, QS6, and QS4. researchgate.netnih.gov Both the parent compound and these metabolites undergo extensive conjugation, primarily through glucuronidation and sulfation. researchgate.netnih.gov Early analytical methods were often limited in sensitivity, only allowing for the measurement of total Idebenone, which included both the parent drug and its conjugated forms. nih.gov However, the development of highly sensitive and specific LC-MS/MS methods has enabled the separate quantification of the parent molecule and its various metabolites. researchgate.netnih.gov

The development of robust LC-MS/MS assays is crucial for accurately determining the concentration of Idebenone Glucuronide in biological matrices like plasma and urine. These methods are optimized for sensitivity, selectivity, and speed. A key challenge in quantifying the parent Idebenone is its high first-pass metabolism, which results in plasma concentrations that can be nearly 1,000-fold lower than its total conjugated metabolites. researchgate.net

Modern methods have achieved remarkable sensitivity, with a lower limit of quantification (LLQ) for parent Idebenone as low as 0.5 ng/mL in plasma. researchgate.net For the total (conjugated and unconjugated) forms of its metabolites, which are more abundant, the LLQs are typically in the range of 25 to 50 ng/mL. researchgate.net These assays demonstrate excellent accuracy and precision, essential for reliable pharmacokinetic studies. researchgate.net Sample preparation typically involves techniques such as protein precipitation or liquid-liquid extraction to remove interfering substances before injection into the LC-MS/MS system. researchgate.netscispace.com

AnalyteMatrixLLQAccuracy (%)Precision (%)
Parent IdebenonePlasma0.5 ng/mL106.0–107.24.6–7.5
Total QS10Plasma50 ng/mL97.7–101.75.2–8.0
Total QS6Plasma25 ng/mL97.7–101.75.2–8.0
Total QS4Plasma50 ng/mL97.7–101.75.2–8.0

This interactive table summarizes the performance characteristics of a validated LC-MS/MS method for Idebenone and its metabolites in human plasma, based on published research data. researchgate.net

A primary strategy to differentiate and quantify conjugated metabolites like this compound involves enzymatic hydrolysis. researchgate.net In this indirect approach, a biological sample is treated with a β-glucuronidase enzyme solution, often in combination with a sulfatase, to cleave the glucuronic acid and sulfate (B86663) moieties from the parent molecule. The resulting unconjugated aglycone is then quantified by LC-MS/MS. researchgate.net By comparing the concentration of the aglycone before and after the hydrolysis step, the amount of the conjugated metabolite can be determined. This "total" metabolite measurement approach was necessary when analytical methods lacked the sensitivity to measure the intact conjugates directly.

Direct measurement strategies, enabled by modern, highly sensitive triple quadrupole LC-MS/MS instruments, offer significant advantages. scispace.com These methods allow for the direct quantification of the intact this compound molecule without the need for a hydrolysis step. scispace.com This approach simplifies sample preparation, improves accuracy by avoiding potentially incomplete enzymatic reactions, and provides greater selectivity, especially when distinguishing between different glucuronide isomers. researchgate.net

While tandem mass spectrometry is excellent for quantification, definitive structural elucidation, particularly pinpointing the exact site of glucuronidation, requires more advanced techniques. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition of metabolites. For determining the specific attachment site of the glucuronic acid, a novel fragmentation technique known as Electron Activated Dissociation (EAD) offers significant advantages over traditional collision-induced dissociation (CID). nih.govresearchgate.net

In CID, the energy applied often causes the labile glycosidic bond between Idebenone and the glucuronic acid to break first, resulting in a loss of the entire glucuronide moiety. sciex.com This reveals the mass of the parent molecule but provides little to no information about where the conjugation occurred. EAD is a softer, more controlled fragmentation method that induces cleavage of bonds within the parent drug's structure while preserving the fragile bond to the glucuronic acid. nih.gov This generates unique, diagnostic fragment ions that retain the glucuronide group, allowing researchers to precisely identify the site of metabolism. sciex.comsciex.comsciex.com This level of detail is critical for understanding the biotransformation pathways of Idebenone.

Fragmentation MethodMechanismKey Advantage for GlucuronidesKey Disadvantage for Glucuronides
Collision-Induced Dissociation (CID)Collides ions with neutral gas, converting kinetic energy into internal energy, causing fragmentation.Robust and widely available.Often cleaves the labile glucuronide bond first, leading to loss of positional information. sciex.com
Electron Activated Dissociation (EAD)Uses interactions with low-energy electrons to induce fragmentation.Preserves labile modifications like glucuronidation while fragmenting the parent molecule's backbone, providing site-specific information. nih.govnih.govRequires specialized instrumentation.

This interactive table compares the principles of CID and EAD for the structural analysis of glucuronide metabolites.

Sample Preparation and Derivatization Techniques for this compound Analysis

The accurate measurement of this compound is contingent upon meticulous sample preparation to isolate the analyte from complex biological samples and, in some cases, derivatize it to a form more amenable to analysis.

Enzymatic Deconjugation Strategies (e.g., using Glucuronidase/Sulfatase)

Glucuronidation is a major metabolic pathway for many compounds, including Idebenone, rendering them more water-soluble for excretion. sigmaaldrich.com To analyze the total concentration of Idebenone and its metabolites, a deconjugation step is often necessary to cleave the glucuronide moiety. This is typically achieved through enzymatic hydrolysis.

One common strategy involves the use of a β-glucuronidase/sulfatase enzyme solution, often sourced from Helix pomatia. core.ac.uk In a typical procedure, plasma samples are incubated with the enzyme solution at 37°C for a specified period, such as 4 hours, to facilitate the cleavage of the glucuronide conjugate. core.ac.uk This enzymatic reaction effectively converts this compound back to its parent form, Idebenone, allowing for the measurement of the total drug concentration. core.ac.ukcovachem.com The efficiency of this hydrolysis can be influenced by factors such as the pH of the reaction buffer, the source of the enzyme, and incubation time. mdpi.com For instance, β-glucuronidase preparations from mollusks also exhibit sulfatase activity, which can be beneficial if sulfated conjugates are also present. sigmaaldrich.com

Extraction and Purification Protocols for this compound from Biological Samples

Following enzymatic deconjugation, or for the direct analysis of the glucuronide, a robust extraction and purification protocol is essential to remove interfering substances from the biological matrix. A widely used technique is liquid-liquid extraction (LLE).

After the deconjugation step, a strong acid, such as 6 M hydrochloric acid, may be added to the sample, followed by incubation at an elevated temperature (e.g., 70°C for 30 minutes). core.ac.uk This step can help to precipitate proteins and further release the analyte. Subsequently, an organic solvent mixture, such as ethyl acetate/hexane, is added to the sample. core.ac.uk Vigorous mixing and centrifugation then separate the organic layer, containing the analyte of interest, from the aqueous layer and precipitated proteins. core.ac.uk The supernatant (organic layer) is then collected and evaporated to dryness. core.ac.uk The resulting residue is reconstituted in a suitable solvent for injection into the analytical instrument, typically a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. core.ac.uk

Method Validation and Quality Control in this compound Research

To ensure the reliability and accuracy of analytical data, the methods used for this compound quantification must undergo rigorous validation. This process assesses several key performance characteristics.

Precision, Accuracy, and Sensitivity Assessments of Analytical Methods

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. demarcheiso17025.com Key parameters evaluated include precision, accuracy, and sensitivity.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. jocpr.com It is typically expressed as the relative standard deviation (RSD). For Idebenone and its metabolites, analytical methods have demonstrated good precision, with RSD values often below 15%. core.ac.uk For example, one method reported precision for total Idebenone and its metabolites to be between 5.2% and 8.0%. core.ac.uk

Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by determining the recovery of a known amount of analyte spiked into a blank matrix. For the analysis of total Idebenone and its metabolites, accuracy has been reported in the range of 97.7% to 101.7% in plasma and 100.2% to 109.2% in urine. core.ac.uk

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. demarcheiso17025.com This is defined by the limit of detection (LOD) and the lower limit of quantification (LLOQ). For the analysis of total Idebenone and its metabolites in plasma, LLOQs have been established at 50 ng/mL for total Idebenone and some metabolites, and 25 ng/mL for others. core.ac.uk In urine, the LLOQ for all analytes has been reported as 200 ng/mL. core.ac.uk

The linearity of the method, its ability to produce results that are directly proportional to the concentration of the analyte, is also a crucial validation parameter. jocpr.com For Idebenone and its metabolites, calibration curves have shown good linearity with correlation coefficients (r²) typically ≥0.992. core.ac.uk

Table 1: Example of Method Validation Parameters for Idebenone and its Metabolites

ParameterPlasmaUrine
Accuracy (%)97.7 – 101.7100.2 – 109.2
Precision (% RSD)5.2 – 8.02.1 – 6.8
LLOQ (ng/mL)25 - 50200
Correlation Coefficient (r²)≥0.992>0.994

Use of Reference Standards and Stable Isotope Labeled Metabolites for this compound

The use of high-purity reference standards is fundamental for the accurate quantification of this compound. These standards are used to prepare calibration curves and quality control samples. Commercially available reference standards for Idebenone-D-Glucuronide exist for this purpose. tlcstandards.com

To improve the accuracy and precision of quantification, especially in complex biological matrices, stable isotope-labeled internal standards are highly recommended. nih.gov These are compounds that are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope (e.g., deuterium, ¹³C, or ¹⁵N). masonaco.org

For the analysis of Idebenone and its metabolites, deuterium-labeled Idebenone and its deuterium-labeled metabolites are used as internal standards. core.ac.uk These labeled compounds are added to the biological samples at a known concentration before sample preparation. core.ac.uk Because they have nearly identical chemical and physical properties to their unlabeled counterparts, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. nih.gov By measuring the ratio of the analyte to its stable isotope-labeled internal standard, any variations in extraction recovery or matrix effects can be compensated for, leading to more accurate and reliable quantification. nih.gov This approach is a cornerstone of modern quantitative bioanalysis using LC-MS/MS. unt.edudoi.org

Future Research Directions and Translational Perspectives for Idebenone Glucuronide

Development of Advanced Preclinical Models for Mechanistic Studies of Glucuronide Action

Future research must prioritize the development of sophisticated preclinical models to specifically investigate the biological activity of Idebenone (B1674373) Glucuronide. While parent idebenone has been studied in various cell and animal models, these are not optimized for studying the specific actions of its conjugated metabolites. nih.govjst.go.jpvu.edu.au The prevailing assumption is that glucuronidation is a detoxification pathway rendering the compound inactive and facilitating excretion. core.ac.uknih.gov However, to rigorously test this hypothesis and explore any potential independent biological roles of Idebenone Glucuronide, advanced models are necessary.

Promising avenues include the use of in vitro systems, such as cell lines genetically engineered to overexpress specific UDP-glucuronosyltransferase (UGT) enzymes known to be involved in xenobiotic metabolism. This would allow for the controlled production of this compound and subsequent assessment of its effects on cellular pathways, such as mitochondrial respiration and oxidative stress responses. nih.govnih.gov Furthermore, three-dimensional organoid cultures, particularly of hepatic or intestinal origin, could offer a more physiologically relevant context to study the formation, transport, and potential intracellular activity of the glucuronide conjugate.

Exploration of this compound as a Research Biomarker Candidate in Preclinical Settings

The potential of this compound as a biomarker in preclinical research remains an untapped area of investigation. While studies on the parent drug have examined its impact on various serum biomarkers of inflammation and oxidative stress, the metabolites themselves have not been assessed for their biomarker potential. nih.govnih.gov Future preclinical studies should aim to quantify the concentrations of this compound in various biological matrices (plasma, urine, and tissues) and correlate these levels with the pharmacodynamic effects or toxicity of the parent compound.

Establishing such a correlation could be invaluable. For instance, if the concentration of this compound is found to be a reliable surrogate for target engagement or a predictor of therapeutic response, it could serve as a crucial translational biomarker. This would aid in the optimization of preclinical experiments and provide a quantifiable endpoint that could potentially be translated to clinical settings. Validating this compound as a biomarker would require the development and application of highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), capable of accurately measuring its levels in complex biological samples. researchgate.netnih.gov

Unveiling Novel Biological Activities and Interactions of this compound In Vitro

High-throughput screening assays could be employed to test this compound against a wide array of biological targets, including enzymes, receptors, and ion channels. Specific focus should be placed on targets related to the known mechanisms of idebenone, such as components of the mitochondrial electron transport chain and pathways involved in antioxidant defense. nih.govnih.gov For example, studies could investigate whether this compound can modulate the activity of mitochondrial complex I or III, or if it possesses any direct radical-scavenging properties. nih.gov Such research could reveal unexpected pharmacological activities and provide a more complete picture of idebenone's mechanism of action.

Investigation of Cross-Species Differences in this compound Metabolism and Disposition

Significant differences in drug metabolism between preclinical animal models and humans are a common challenge in drug development. Understanding these differences is crucial for the accurate extrapolation of pharmacokinetic and toxicological data. Research has already identified notable cross-species variations in the metabolism and disposition of idebenone between rats and dogs. nih.govjst.go.jp

In both species, idebenone is extensively metabolized through side-chain shortening and conjugation. nih.govjst.go.jp However, the profile of major metabolites differs. While Dihydro QS-4 sulfate (B86663) is the primary metabolite found in the plasma and urine of both rats and dogs, Dihydro QS-10 glucuronide is the predominant metabolite in rat bile. nih.govjst.go.jpresearchgate.net This highlights a species-specific preference in the conjugation pathway and biliary excretion route. These differences underscore the need for careful selection of animal models for preclinical studies and suggest that metabolism studies in human-derived systems (e.g., human liver microsomes) are essential to accurately predict the metabolic fate in humans. nih.govmdpi.com

SpeciesBiological MatrixMajor Metabolite ConjugateReference
RatPlasma & UrineDihydro QS-4 sulfate nih.govjst.go.jp
DogPlasma & UrineDihydro QS-4 sulfate nih.govjst.go.jp
RatBileDihydro QS-10 glucuronide nih.govjst.go.jpresearchgate.net

Integration of Omics Approaches for Comprehensive Metabolomic Profiling of this compound Pathways

To achieve a holistic understanding of this compound's formation and fate, the integration of advanced "omics" technologies is a critical future step. Metabolomics, in particular, offers a powerful tool for obtaining a comprehensive snapshot of all metabolites in a biological system. nih.govresearchgate.net Applying untargeted and targeted metabolomics approaches to samples from preclinical studies could lead to the discovery of novel or previously uncharacterized glucuronide conjugates of idebenone and its phase I metabolites.

Combining metabolomics with other omics platforms, such as proteomics and transcriptomics, can provide deeper mechanistic insights. semanticscholar.org For example, proteomic analysis of liver tissue from idebenone-treated animals could identify the specific UGT enzyme isoforms responsible for the formation of various glucuronides. This multi-omics approach would not only create a detailed map of the metabolic pathways but also help to elucidate the regulatory mechanisms governing them, providing a systems-level understanding of idebenone metabolism. nih.gov

Research into the Stability and Degradation Pathways of this compound in Biological and Analytical Contexts

The chemical stability of a metabolite is a critical parameter that influences the accuracy and reproducibility of pharmacokinetic and in vitro studies. While the stability of the parent compound idebenone has been investigated under various stress conditions—including acidic, alkaline, oxidative, and photolytic stress—similar data for this compound is lacking. nih.govmdpi.com

Future research must systematically evaluate the stability of this compound in different biological matrices (e.g., plasma, buffer solutions) and under conditions relevant to sample collection, storage, and analysis. Forced degradation studies should be conducted to identify its primary degradation products and pathways. This information is essential for the development of robust and reliable bioanalytical methods, ensuring that the measured concentrations accurately reflect the true in-life levels of the metabolite. jocpr.comnih.gov Understanding its stability profile is a prerequisite for any meaningful investigation into its pharmacokinetics and potential biological activities.

Q & A

Q. What is the primary metabolic pathway of idebenone glucuronide, and which enzymes mediate its formation?

this compound is formed via glucuronidation of the parent compound idebenone, a synthetic quinone, by UDP-glucuronosyltransferase (UGT) enzymes. The specific UGT isoforms involved remain under investigation, but studies on structurally related compounds (e.g., SN-38 glucuronide) suggest UGT1A1 and UGT1A7 may play roles . Methodologically, in vitro assays using recombinant UGT isoforms or hepatocyte models can identify contributing enzymes. Quantification of glucuronide formation via LC-MS/MS or enzymatic hydrolysis followed by HPLC is recommended to validate metabolic pathways .

Q. How can researchers reliably detect and quantify this compound in biological matrices?

Detection requires separation techniques such as liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) due to the compound’s polarity and low abundance in biological fluids. Sample preparation should include enzymatic hydrolysis (e.g., β-glucuronidase treatment) to differentiate conjugated from free idebenone. Validation parameters must address matrix effects, recovery (>90%), and limits of quantification (LOQ <10 ng/mL) .

Q. What are the stability considerations for this compound during storage and analysis?

this compound is susceptible to hydrolysis under acidic conditions and enzymatic degradation. Storage at –80°C in inert buffers (e.g., ammonium acetate) is critical. Stability studies should assess short-term (room temperature) and long-term (–80°C) degradation using spiked quality control samples. Acidic mobile phases in LC-MS/MS must be optimized to prevent in-source fragmentation .

Advanced Research Questions

Q. How do interindividual variations in UGT activity impact this compound pharmacokinetics?

Polymorphisms in UGT genes (e.g., UGT1A1*28) can reduce glucuronidation efficiency, leading to higher systemic exposure to unmetabolized idebenone. To study this, researchers should:

  • Genotype patient cohorts for UGT variants.
  • Corrogate genotype data with pharmacokinetic parameters (AUC, Cmax) using nonlinear mixed-effects modeling (NONMEM).
  • Validate findings in primary hepatocytes from donors with variant UGT alleles .

Q. What experimental designs address the challenge of distinguishing this compound from isobaric metabolites?

Co-eluting metabolites can confound quantification. Solutions include:

  • High-resolution mass spectrometry (HRMS) to resolve isotopic patterns.
  • Isotopic labeling (e.g., deuterated idebenone) to trace glucuronide-specific fragmentation pathways.
  • Solid-phase extraction (SPE) coupled with enzymatic hydrolysis to isolate glucuronide fractions prior to analysis .

Q. How can researchers model tissue-specific glucuronidation of idebenone, such as in neuronal versus hepatic cells?

Neuronal cells often lack UGT activity, as shown in astrocyte-neuron co-culture models. Methodological steps:

  • Use differentiated SH-SY5Y neurons and primary astrocytes.
  • Quantify intracellular idebenone and glucuronide levels via LC-MS/MS.
  • Inhibit NQO1 (e.g., dicoumarol) to assess its role in redox cycling, which may compete with glucuronidation .

Q. What analytical strategies resolve contradictions in reported glucuronide efficacy data across preclinical models?

Discrepancies may arise from species-specific UGT expression or assay sensitivity. Mitigation strategies:

  • Cross-validate findings in humanized UGT mouse models.
  • Apply stable isotope-labeled internal standards (SIL-IS) to normalize recovery variations.
  • Perform meta-analyses of published datasets to identify confounding variables (e.g., dosing regimens) .

Methodological Resources

  • LC-MS/MS Protocols : Refer to validated methods for ethyl glucuronide and adapt mobile phases (e.g., 0.1% formic acid) for this compound.
  • Enzymatic Hydrolysis : Optimize β-glucuronidase incubation (pH 6.8, 37°C, 16 hours) to avoid metabolite degradation .
  • Data Analysis : Use software like Skyline or Xcalibur for metabolite profiling and fragmentation pattern matching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.